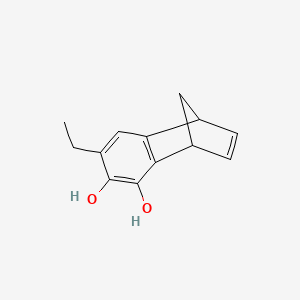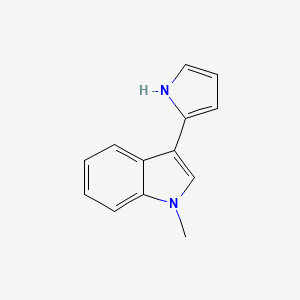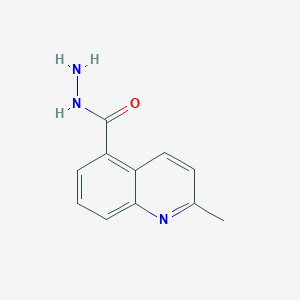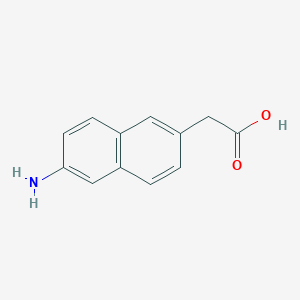
5-(sec-Butoxy)-4-chloropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンは、ピリダジンファミリーに属する有機化合物です。ピリダジンは、1位と2位に2つの窒素原子を含む6員環芳香族複素環式化合物です。この化合物は、ピリダジノン環の5位にsec-ブトキシ基、4位に塩素原子を持つことを特徴としています。
準備方法
合成経路と反応条件
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンの合成は、通常、4-クロロピリダジンとsec-ブチルアルコールを酸性または塩基性条件下で反応させることから行われます。反応は、塩酸などの酸または水酸化ナトリウムなどの塩基によって触媒されます。反応混合物は通常、目的生成物の生成を促進するために加熱されます。
工業的生産方法
この化合物の工業的生産には、品質と収率の一貫性を確保するために連続フロー反応器が用いられる場合があります。触媒や最適化された反応条件の使用により、プロセスの効率を高めることができます。再結晶またはクロマトグラフィーなどの精製工程は、高純度の化合物を得るために用いられます。
化学反応の分析
反応の種類
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンは、以下のようなさまざまな化学反応を起こすことができます。
置換反応: 塩素原子は、アミンやチオールなどの他の求核試薬によって置換され得ます。
酸化と還元: ピリダジノン環は、特定の条件下で酸化または還元されて、さまざまな誘導体を形成することができます。
加水分解: sec-ブトキシ基は、加水分解されて対応するヒドロキシ誘導体を形成することができます。
一般的な試薬と条件
置換: ナトリウムアミドやチオ尿素などの試薬を置換反応に使用できます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主要な生成物
置換: 5-(sec-ブトキシ)-4-アミノピリダジン-3(2H)-オンまたは5-(sec-ブトキシ)-4-チオピリダジン-3(2H)-オンの形成。
酸化: 5-(sec-ブトキシ)-4-クロロピリダジン-3,6-ジオンの形成。
還元: 5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オールの形成。
科学的研究の応用
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンは、科学研究でいくつかの応用があります。
医薬品化学: 薬剤設計におけるファーマコフォアとしての可能性、特に抗炎症作用と抗菌作用について研究されています。
材料科学: この化合物は、その独特の構造的特性により、液晶やその他の先進材料の合成に使用されています。
生物学的試験: 酵素相互作用と阻害機構を研究するための生化学的アッセイにおけるプローブとして機能します。
工業的用途: 農薬や特殊化学品の開発に使用されています。
作用機序
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンの作用機序は、特定の分子標的との相互作用に関係しています。医薬品化学では、酵素の活性部位に結合することによって酵素を阻害し、基質へのアクセスを阻害することがあります。sec-ブトキシ基と塩素原子は、結合親和性と特異性に寄与します。この化合物は、細胞プロセスに関与する受容体やその他のタンパク質と相互作用することによって、シグナル伝達経路を調節することもできます。
類似化合物との比較
類似化合物
- 5-(sec-ブトキシ)-3,4-ジクロロピリダジン
- sec-ブチルベンゼン
- sec-ブチルアセテート
独自性
5-(sec-ブトキシ)-4-クロロピリダジン-3(2H)-オンは、ピリダジノン環にsec-ブトキシ基と塩素原子の両方が存在することによってユニークです。この組み合わせにより、独特の化学的および物理的特性が得られ、さまざまな用途にとって貴重な化合物となります。類似化合物と比較して、反応性と安定性のバランスがとれており、研究と産業の両方の状況で有利です。
特性
CAS番号 |
1346697-47-9 |
|---|---|
分子式 |
C8H11ClN2O2 |
分子量 |
202.64 g/mol |
IUPAC名 |
4-butan-2-yloxy-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-5(2)13-6-4-10-11-8(12)7(6)9/h4-5H,3H2,1-2H3,(H,11,12) |
InChIキー |
QNMNLKYCZLOPIJ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C(=O)NN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)





![3-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11899953.png)


